molecular formula C11H10Cl2O2 B1427554 3-(2,5-Dichlorobenzoyl)oxolane CAS No. 1248215-19-1

3-(2,5-Dichlorobenzoyl)oxolane

Cat. No.: B1427554
CAS No.: 1248215-19-1
M. Wt: 245.1 g/mol
InChI Key: NJJXKHBAAOHDPI-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorobenzoyl)oxolane typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dichlorobenzoyl chloride and oxolane as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation using continuous flow reactors to ensure efficient mixing and heat transfer. The use of recyclable catalysts and solvent recovery systems can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorobenzoyl)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Formation of 2,5-dichlorobenzoic acid or 2,5-dichlorobenzophenone.

    Reduction: Formation of 2,5-dichlorobenzyl alcohol or 2,5-dichlorotoluene.

    Substitution: Formation of 2,5-dimethoxybenzoyloxolane or 2,5-diethoxybenzoyloxolane.

Scientific Research Applications

3-(2,5-Dichlorobenzoyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-(2,4-Dichlorobenzoyl)oxolane
  • 3-(2,6-Dichlorobenzoyl)oxolane
  • 3-(3,4-Dichlorobenzoyl)oxolane

Comparison: 3-(2,5-Dichlorobenzoyl)oxolane is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJXKHBAAOHDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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